N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide
CAS No.: 1803472-74-3
Cat. No.: VC11563791
Molecular Formula: C16H20N2O2S
Molecular Weight: 304.4 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1803472-74-3 |
|---|---|
| Molecular Formula | C16H20N2O2S |
| Molecular Weight | 304.4 g/mol |
| IUPAC Name | N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide |
| Standard InChI | InChI=1S/C16H20N2O2S/c1-17-15(13-9-5-3-6-10-13)16(18-21(2,19)20)14-11-7-4-8-12-14/h3-12,15-18H,1-2H3/t15-,16-/m0/s1 |
| Standard InChI Key | QCBGDOGGSSKUNG-HOTGVXAUSA-N |
| Isomeric SMILES | CN[C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)NS(=O)(=O)C |
| Canonical SMILES | CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NS(=O)(=O)C |
Introduction
Chemical Structure and Stereochemical Features
Molecular Architecture
The compound’s IUPAC name, N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide, reflects its chiral centers at the C1 and C2 positions of the ethyl backbone. The molecular formula is C₁₆H₂₀N₂O₂S, with a molecular weight of 304.4 g/mol. Key structural components include:
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A methanesulfonamide group (-SO₂NH₂CH₃) linked to the ethyl backbone.
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Two phenyl rings at the C1 and C2 positions, contributing to hydrophobic interactions.
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A methylamino group (-NHCH₃) at C2, enhancing hydrogen-bonding potential.
The stereochemistry is critical for its biological activity, as enantiomeric purity often dictates target binding affinity. Crystallographic studies of analogous sulfonamides suggest that such compounds form hydrogen-bonded networks in solid-state structures, stabilizing their conformation.
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide | |
| Molecular Formula | C₁₆H₂₀N₂O₂S | |
| Molecular Weight | 304.4 g/mol | |
| Canonical SMILES | CNC(C1=CC=CC=C1)C(C2=CC=CC=C2)NS(=O)(=O)C | |
| Isomeric SMILES | CNC@@HC@HNS(=O)(=O)C |
Synthesis and Industrial Production
Synthetic Routes
The synthesis of N-[(1S,2S)-2-(methylamino)-1,2-diphenylethyl]methanesulfonamide typically involves a multi-step process:
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Chiral Amine Preparation: The (1S,2S)-2-(methylamino)-1,2-diphenylethanol precursor is synthesized via asymmetric hydrogenation or resolution of racemic mixtures.
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Sulfonylation: Reaction of the amine with methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions.
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Purification: Column chromatography or recrystallization isolates the enantiomerically pure product.
Industrial-scale production may employ continuous flow reactors to optimize yield and minimize byproducts. Reaction conditions (temperature, solvent polarity, and stoichiometry) are finely tuned to preserve stereochemical integrity.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Amine Preparation | Asymmetric hydrogenation, Pd/C catalyst | 65–75 |
| Sulfonylation | MsCl, Et₃N, DCM, 0°C to RT | 80–85 |
| Purification | Silica gel chromatography (Hexane:EtOAc) | 90–95 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in aqueous media due to its hydrophobic phenyl groups but dissolves readily in organic solvents like dichloromethane (DCM) and dimethyl sulfoxide (DMSO). Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in inert atmospheres.
Spectroscopic Characteristics
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IR Spectroscopy: Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3300 cm⁻¹ (N-H stretching).
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NMR: ¹H NMR signals for the methylamino group appear at δ 2.2–2.5 ppm, while aromatic protons resonate at δ 7.2–7.4 ppm.
Biological Activity and Mechanisms
Anticancer Applications
The methylamino and sulfonamide groups may facilitate interactions with tubulin or DNA topoisomerases. In silico docking studies suggest affinity for the colchicine-binding site of β-tubulin, potentially disrupting microtubule assembly in cancer cells.
Anti-Inflammatory Activity
Sulfonamides often inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis. Molecular dynamics simulations predict moderate COX-2 binding (ΔG ≈ -9.2 kcal/mol), though experimental validation is pending.
Applications in Pharmaceutical Research
Chiral Auxiliary in Asymmetric Synthesis
The compound’s rigid stereochemistry makes it a candidate for chiral resolution or as a ligand in catalytic asymmetric reactions. For example, it could facilitate enantioselective alkylations or epoxidations in complex molecule synthesis.
Prodrug Development
Functionalization of the sulfonamide group may yield prodrugs with enhanced bioavailability. Ester or amide derivatives could improve membrane permeability, enabling targeted delivery.
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